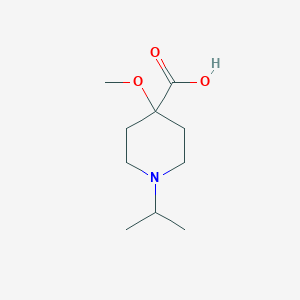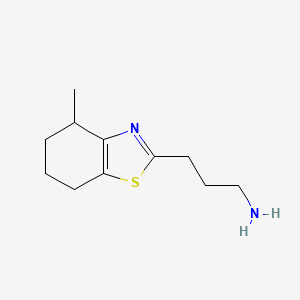
2-(1H-pyrrol-2-yl)ethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrrol-2-yl)ethanethioamide is an organic compound with the molecular formula C₆H₈N₂S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)ethanethioamide typically involves the reaction of 2-(1H-pyrrol-2-yl)ethanamine with a thiocarbonyl compound. One common method is the reaction of 2-(1H-pyrrol-2-yl)ethanamine with carbon disulfide in the presence of a base, followed by acidification to yield the desired thioamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned reaction, with optimization for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-pyrrol-2-yl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide can be reduced to the corresponding amine.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-(1H-pyrrol-2-yl)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2-(1H-pyrrol-2-yl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with nucleic acids, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrrol-1-yl)ethanamine: Similar structure but with an amine group instead of a thioamide.
2-(1H-pyrrol-2-yl)ethanamine: Another close analog with an amine group.
2-(1H-pyrrol-1-yl)ethanethioamide: Isomer with the thioamide group attached to a different position on the pyrrole ring.
Uniqueness
2-(1H-pyrrol-2-yl)ethanethioamide is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and biological activity compared to its amine analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Propiedades
Número CAS |
30821-06-8 |
|---|---|
Fórmula molecular |
C6H8N2S |
Peso molecular |
140.21 g/mol |
Nombre IUPAC |
2-(1H-pyrrol-2-yl)ethanethioamide |
InChI |
InChI=1S/C6H8N2S/c7-6(9)4-5-2-1-3-8-5/h1-3,8H,4H2,(H2,7,9) |
Clave InChI |
HQHZHTMACKCISM-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1)CC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Ethyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13187881.png)

![Benzyl 6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13187902.png)




